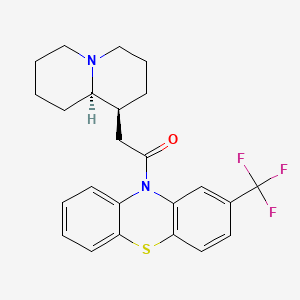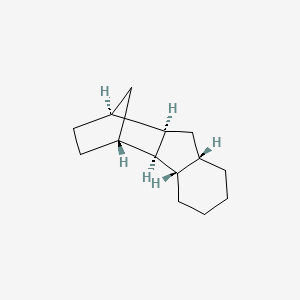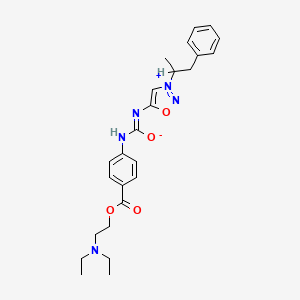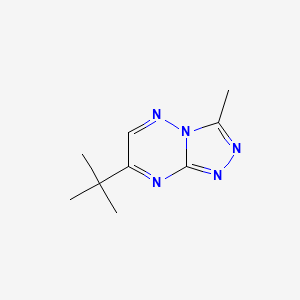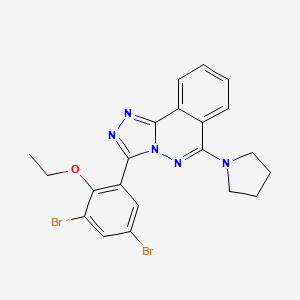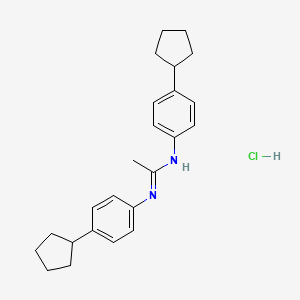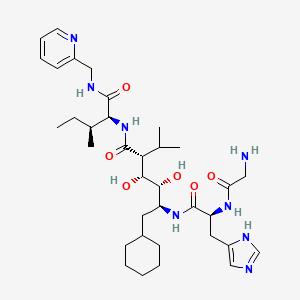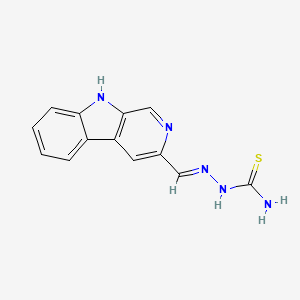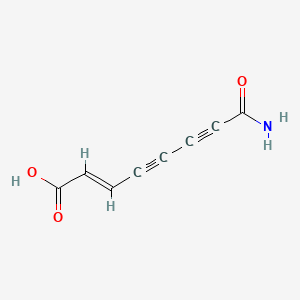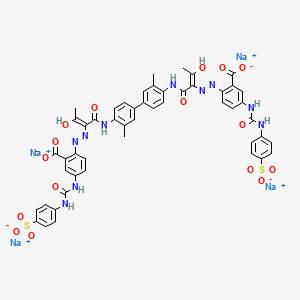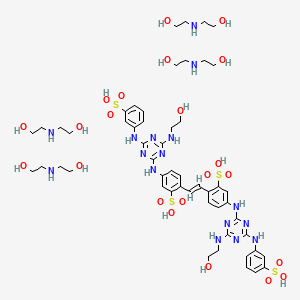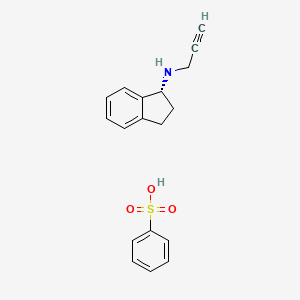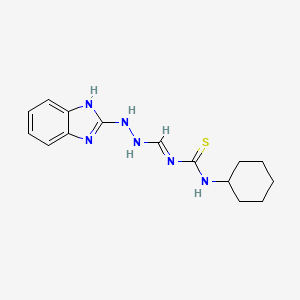
Urea, 1-((2-benzimidazolyl)amidino)-3-cyclohexyl-2-thio-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, 1-((2-benzimidazolyl)amidino)-3-cyclohexyl-2-thio-: is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives have gained attention due to their wide range of pharmacological activities, including anti-inflammatory, hypotensive, analgesic, and anti-aggregatory properties . This compound is of particular interest in medicinal chemistry and coordination chemistry, where it forms complex compounds with enhanced biological properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of urea, 1-((2-benzimidazolyl)amidino)-3-cyclohexyl-2-thio- typically involves the reaction of benzimidazole derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of benzimidazole with isocyanates or carbodiimides to form the urea derivative . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) and may require catalysts such as triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like crystallization, filtration, and purification using techniques such as column chromatography or recrystallization .
化学反应分析
Types of Reactions: Urea, 1-((2-benzimidazolyl)amidino)-3-cyclohexyl-2-thio- undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzimidazole derivatives, while reduction may produce reduced forms of the compound .
科学研究应用
Chemistry: In chemistry, this compound is used as a ligand in coordination chemistry to form complex compounds with transition metals.
Biology: In biological research, the compound is investigated for its interactions with cellular membranes and its potential as a drug candidate. Molecular dynamics simulations have shown that the compound can interact with phospholipid bilayers, which is important for understanding its permeability and cytotoxicity .
Medicine: In medicine, the compound is explored for its antiproliferative activity against cancer cells. Studies have shown that it exhibits significant activity against human adenocarcinoma cells, making it a potential candidate for targeted cancer therapy .
Industry: In the industrial sector, the compound is used in the development of new materials and as a corrosion inhibitor. Its ability to form stable complexes with metals makes it useful in various industrial applications .
作用机制
The mechanism of action of urea, 1-((2-benzimidazolyl)amidino)-3-cyclohexyl-2-thio- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to inhibition or activation of their functions . For example, in cancer therapy, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to reduced tumor growth . The molecular pathways involved in its action include signal transduction pathways that regulate cell growth and apoptosis .
相似化合物的比较
2-Benzimidazolyl-urea: A similar compound with a benzimidazole moiety, known for its pharmacological activities.
Benzimidazole derivatives: A broad class of compounds with diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
Uniqueness: Urea, 1-((2-benzimidazolyl)amidino)-3-cyclohexyl-2-thio- is unique due to its specific structure, which allows it to form stable complexes with transition metals and exhibit enhanced biological properties. Its ability to interact with cellular membranes and its significant antiproliferative activity against cancer cells make it a promising compound for further research and development .
属性
CAS 编号 |
113367-96-7 |
|---|---|
分子式 |
C15H20N6S |
分子量 |
316.4 g/mol |
IUPAC 名称 |
(1E)-1-[[2-(1H-benzimidazol-2-yl)hydrazinyl]methylidene]-3-cyclohexylthiourea |
InChI |
InChI=1S/C15H20N6S/c22-15(18-11-6-2-1-3-7-11)16-10-17-21-14-19-12-8-4-5-9-13(12)20-14/h4-5,8-11H,1-3,6-7H2,(H2,19,20,21)(H2,16,17,18,22) |
InChI 键 |
QIPXIXMIDHDHLF-UHFFFAOYSA-N |
手性 SMILES |
C1CCC(CC1)NC(=S)/N=C/NNC2=NC3=CC=CC=C3N2 |
规范 SMILES |
C1CCC(CC1)NC(=S)N=CNNC2=NC3=CC=CC=C3N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


